REACTION_CXSMILES
|
COC([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:6]1=[O:19])=O>CC#N.O>[CH2:12]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH2:5][C:6]1=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(N(CCC1=O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 76 hours
|
Duration
|
76 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(CC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |